![molecular formula C12H22N2O2 B1290771 Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 236406-55-6](/img/structure/B1290771.png)
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, as outlined in the comprehensive spiro compound nomenclature framework. According to the International Union of Pure and Applied Chemistry nomenclature system, spiro compounds are characterized by two or more rings that share a single common atom, termed the spiroatom, which creates a unique three-dimensional molecular geometry. The nomenclature convention employs the prefix "spiro" followed by descriptors indicating the number of atoms in each ring component, arranged in ascending order and separated by a period within square brackets.
For the compound under investigation, the systematic name breakdown reveals several critical structural elements. The "2,7-diazaspiro[3.5]nonane" portion indicates a spirocyclic system consisting of a three-membered ring and a six-membered ring sharing a common spiroatom, with nitrogen atoms positioned at the 2 and 7 positions within the overall nine-carbon framework. The numbering system begins from a ring atom adjacent to the spiro atom, proceeding through the smaller ring first, then through the spiro atom, and finally around the larger ring, ensuring that substituents receive the lowest possible numbers.
The "tert-butyl" designation refers to the tertiary butyl group (C(CH₃)₃) attached to the carboxylate functionality, while the "2-carboxylate" indicates the presence of an ester linkage at the 2-position of the spirocyclic framework. This systematic approach to nomenclature ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.
The classification of this compound extends beyond simple nomenclature to encompass its role as a member of the broader diazaspiro family. These compounds are characterized by their spirocyclic architecture containing nitrogen heteroatoms, which imparts unique chemical and biological properties compared to their carbocyclic analogs. The systematic classification places this compound within the category of protected amino acid derivatives, where the tert-butyl carboxylate serves as a protecting group commonly employed in peptide synthesis and medicinal chemistry applications.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is established as C₁₂H₂₂N₂O₂, reflecting a molecular composition that includes twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular formula corresponds to a molecular weight of approximately 226.32 grams per mole, positioning the compound within a size range suitable for drug-like properties and biological activity. The molecular formula reveals several important structural characteristics, including the presence of two nitrogen heteroatoms within the spirocyclic framework and the carboxylate ester functionality that contributes to the compound's chemical stability and synthetic utility.
The stereochemical considerations of this compound encompass both conformational and configurational aspects that significantly influence its chemical behavior and biological activity. The spirocyclic architecture inherently creates a rigid three-dimensional structure that restricts conformational flexibility compared to acyclic analogs, potentially leading to enhanced binding selectivity and reduced conformational entropy penalties in biological systems. The spiro center itself can exhibit axial chirality, particularly when the two rings attached to the spiroatom are different in size or substitution pattern, though in this specific case, the compound does not possess traditional chiral centers with four different substituents.
The nitrogen atoms at positions 2 and 7 within the spirocyclic framework introduce additional stereochemical complexity through their potential for pyramidal inversion and conformational preferences. The nitrogen at position 2 is incorporated into the carboxylate protecting group, which restricts its conformational freedom and influences the overall molecular geometry. The conformational rigidity imposed by the spirocyclic structure has significant implications for the compound's interaction with biological targets, as demonstrated in studies examining the structure-activity relationships of diazaspiro derivatives as sigma receptor ligands.
The tert-butyl carboxylate protecting group introduces steric considerations that influence both the chemical reactivity and biological activity of the compound. The bulky tert-butyl group provides steric hindrance around the carbonyl carbon, affecting the susceptibility of the ester linkage to hydrolysis and nucleophilic attack. This steric protection is particularly valuable in synthetic applications where selective deprotection is required, allowing for controlled removal of the protecting group under specific reaction conditions.
Comparative Analysis of Diazaspiro[3.5]nonane Derivatives
Comprehensive analysis of diazaspiro[3.5]nonane derivatives reveals significant structural diversity and corresponding variations in biological activity, particularly in the context of sigma receptor binding affinity and functional profiles. Research investigations have identified several notable compounds within this chemical family, including compound 4b (also designated as AD186), compound 5b (AB21), and compound 8f (AB10), which demonstrate varying degrees of sigma receptor selectivity and functional activity. These derivatives share the common 2,7-diazaspiro[3.5]nonane core structure while differing in their substituent patterns and stereochemical configurations.
Table 1: Comparative Binding Affinities of Diazaspiro[3.5]nonane Derivatives
Compound | Designation | Sigma-1 Receptor Ki (nanomolar) | Sigma-2 Receptor Ki (nanomolar) | Functional Profile |
---|---|---|---|---|
4b | AD186 | 2.7 | 27 | Agonist |
5b | AB21 | 13 | 102 | Antagonist |
8f | AB10 | 10 | 165 | Antagonist |
The comparative analysis reveals that compound 4b exhibits the highest binding affinity for sigma-1 receptors with a Ki value of 2.7 nanomolar, while also demonstrating significant selectivity over sigma-2 receptors. Interestingly, despite sharing the 2,7-diazaspiro[3.5]nonane core structure with compounds 5b and 8f, compound 4b exhibits an agonistic functional profile, contrasting with the antagonistic activity observed for the other derivatives. This functional diversity highlights the critical importance of subtle structural modifications in determining the pharmacological properties of diazaspiro derivatives.
The structural comparison extends to related compounds such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, which features a different ring size configuration within the spirocyclic framework. This structural variant, with its [4.4] ring system compared to the [3.5] configuration, demonstrates altered binding characteristics and biological activity profiles, emphasizing the sensitivity of receptor interactions to ring size variations. The molecular formula C₁₂H₂₂N₂O₂ is shared between these compounds, yet the different ring arrangements result in distinct three-dimensional molecular geometries and corresponding biological activities.
Table 2: Structural Comparison of Spirocyclic Carboxylate Derivatives
Compound | Ring System | Molecular Formula | CAS Registry Number | European Community Number |
---|---|---|---|---|
This compound | [3.5] | C₁₂H₂₂N₂O₂ | Not specified | 803-504-6 |
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | [4.4] | C₁₂H₂₂N₂O₂ | Not specified | Not specified |
2,7-Diazaspiro[3.5]nonane (parent) | [3.5] | C₇H₁₄N₂ | 136098-14-1 | Not specified |
The investigation of trifluoromethyl-substituted derivatives, such as (R)-tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate and (S)-tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, provides additional insights into structure-activity relationships within this compound family. These fluorinated analogs, with molecular formula C₁₃H₂₁F₃N₂O₂ and molecular weight of approximately 294.32 grams per mole, demonstrate how halogen substitution can modulate physicochemical properties and potentially enhance metabolic stability.
The comparative analysis also encompasses evaluation of different protecting group strategies employed within the diazaspiro framework. While tert-butyl carboxylate represents the most commonly utilized protecting group, alternative approaches include hydrochloride salt formation and fluorinated substituents, each conferring distinct advantages in synthetic applications and biological studies. The selection of appropriate protecting groups significantly influences the compound's solubility, stability, and synthetic accessibility, factors that are critical for both research applications and potential therapeutic development.
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNKJXLGQVMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632526 | |
Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-55-6 | |
Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-DIAZASPIRO[3.5]NONANE, N2-BOC PROTECTED | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The synthesis can be broadly categorized into several key steps:
Step 1: Formation of the Spirocyclic Core
The initial step often involves the reaction of a suitable diamine with a cyclic ketone to form the spirocyclic framework. For instance, using 1,2-diaminopropane and cyclohexanone under acidic conditions can yield the desired spirocyclic intermediate.
Step 2: Introduction of Functional Groups
The next phase typically includes the introduction of tert-butyl and carboxylate groups through nucleophilic substitution reactions or esterification processes.
Detailed Synthetic Pathway
A more detailed synthetic pathway for tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is outlined below based on a recent patent:
Step | Reagents/Conditions | Description |
---|---|---|
Step 1 | Ethyl malonate + ethanol | React to form an intermediate compound (Compound 2). |
Step 2 | Compound 2 + lithium borohydride in tetrahydrofuran | Reduction step yielding Compound 3. |
Step 3 | Compound 3 + p-toluenesulfonyl chloride in dichloromethane | Formation of Compound 4 through sulfonylation. |
Step 4 | Compound 4 + cesium carbonate in acetonitrile | Cyclization to form Compound 5. |
Step 5 | Compound 5 + magnesium chips in methanol | Reduction to yield Compound 6. |
Step 6 | Compound 6 + Boc anhydride in dichloromethane | Protection step yielding Compound 7. |
Step 7 | Compound 7 + palladium carbon in methanol | Final reduction to obtain this compound |
Reaction Conditions
The reaction conditions for each step are critical for optimizing yield and purity:
- Step 1: Reaction temperature of $$25 - 80^\circ C$$ for approximately 5 hours.
- Step 2: Conducted at $$0 - 70^\circ C$$ for about 2.5 hours.
- Step 3: Carried out at room temperature for around 12 hours.
- Step 4: Reaction at $$25 - 90^\circ C$$ for approximately 3 hours.
- Step 5: Performed at $$25 - 80^\circ C$$ for about an hour.
- Step 6: Conducted at room temperature for about 12 hours.
- Step 7: Final reaction at room temperature for about 3 hours.
The overall yield from this synthetic route can vary significantly based on reaction conditions and purification methods employed:
- The yields reported range from approximately $$70\% -100\%$$ depending on the specific steps and conditions used.
Purification methods such as recrystallization or chromatography are often employed to ensure high purity of the final product.
The preparation of this compound involves a multi-step synthetic pathway that integrates various organic reactions including reductions, cyclizations, and functional group modifications. The outlined methods demonstrate the feasibility of synthesizing this compound with high yields and purity, making it a viable candidate for further applications in pharmaceutical chemistry.
Chemical Reactions Analysis
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Scientific Research Applications
Biological Activities
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been studied for its biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit potential antitumor properties, making them candidates for further development in cancer therapeutics.
- Antimicrobial Properties : Some studies have shown that the compound possesses antimicrobial activity against various pathogens, suggesting its use in developing new antibiotics .
Industrial Applications
The versatility of this compound allows it to be utilized in various industrial applications:
- Pharmaceutical Industry : Its derivatives are explored as intermediates in synthesizing pharmaceuticals due to their unique structural properties and biological activities.
- Organic Synthesis : The compound serves as a building block in organic synthesis, particularly in creating complex nitrogen-containing heterocycles .
Case Studies
- Antitumor Research : A study demonstrated that modifications of this compound led to compounds with enhanced cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound for drug development .
- Antimicrobial Testing : In another study, derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and efficacy .
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is primarily related to its role as an intermediate in chemical reactions. It can participate in various pathways, including nucleophilic substitution and esterification, to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2,7-Diazaspiro[4.4]nonane Derivatives
- Structure: Features a larger spiro[4.4]nonane ring system.
- Synthesis: Requires distinct starting materials (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) and optimized coupling conditions .
- Biological Activity: Exhibits higher sigma-1 receptor (S1R) affinity (Ki < 10 nM) compared to the [3.5]nonane scaffold, likely due to increased ring flexibility accommodating hydrophobic binding pockets .
- Example: Tert-butyl 7-(4-methoxybenzamido)phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate showed potent PET imaging utility for alpha-synuclein fibrils in neurodegenerative diseases .
Diazabicyclo[4.3.0]nonane Derivatives
- Structure : A fused bicyclic system lacking a spiro center.
- Pharmacological Profile : Reduced conformational restriction lowers sigma receptor selectivity but improves blood-brain barrier penetration .
- Example: Diazabicyclo[4.3.0]nonane derivatives demonstrated mixed S1R/S2R binding, contrasting with the S1R-selective profile of spiro[3.5]nonane analogs .
Substituent Modifications
tert-Butyl 2,6-Diazaspiro[3.5]nonane-2-carboxylate
- Structure : Nitrogen atoms at positions 2 and 6 instead of 2 and 5.
- Synthesis : Requires alternative alkylation pathways (e.g., SNAr reactions) .
- Applications : Less commonly used in SR ligand development due to steric hindrance at the 6-position .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
- Structure: Incorporates a cyano group at position 2.
- Physicochemical Properties : Higher logP (XLogP3-AA: 1.2) compared to the parent compound (XLogP3-AA: 1.8), improving membrane permeability but reducing aqueous solubility .
- Safety : Classified as acutely toxic (Oral Category 4) and a respiratory irritant .
Pharmacological and Functional Comparisons
Table 1: Receptor Binding Affinities of Selected Compounds
Key Findings :
- The spiro[3.5]nonane scaffold achieves superior S1R selectivity due to optimal spatial arrangement of basic amines and hydrophobic groups .
- Larger spiro rings (e.g., [4.4]) reduce selectivity but enhance ligand-receptor interaction kinetics .
Table 2: Commercial Availability and Pricing (2025 Data)
Insights :
- The spiro[3.5]nonane derivative is more cost-effective and widely available, facilitating large-scale drug discovery efforts .
- Specialty derivatives (e.g., cyano-substituted) are less accessible, reflecting synthetic complexity .
Biological Activity
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 226.32 g/mol
- CAS Number : 236406-55-6
The compound features a spirocyclic structure, which allows it to interact with various biological targets, making it a valuable candidate for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme-inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in conditions such as cancer and metabolic disorders .
Receptor Binding
The compound has shown potential in binding to various receptors. Its unique structure enables it to fit into receptor binding sites effectively, altering receptor activity and leading to physiological changes. This property is particularly relevant in the development of drugs targeting the estrogen receptor and androgen receptor pathways .
This compound acts primarily through:
- Binding Interactions : The compound's spirocyclic structure allows for effective binding to target proteins or enzymes.
- Modulation of Biological Pathways : By inhibiting or activating specific enzymes and receptors, it can modulate various signaling pathways within cells, influencing cellular responses and disease processes .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound could inhibit the proliferation of specific cancer cell lines by targeting metabolic enzymes critical for cell growth. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
- Effect on Hormonal Receptors : Another investigation focused on the compound's interaction with estrogen receptors. It was found that the compound could act as a selective estrogen receptor modulator (SERM), showing promise in breast cancer treatment strategies by selectively inhibiting estrogen-mediated signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Reagents : Tert-butyl chloroformate is commonly used in the reaction with diazaspiro precursors.
- Conditions : The reactions are performed under inert atmospheres to prevent side reactions and optimize yield.
Applications in Drug Development
Given its biological activities, this compound is being explored for:
- Therapeutic Agents : Its potential as a drug candidate targeting specific metabolic pathways and hormonal receptors.
- Research Tools : Utilized as a PROTAC linker in targeted protein degradation strategies, which is an emerging area in drug discovery aimed at selectively degrading disease-causing proteins .
Q & A
Q. Advanced Research Focus
- Catalyst tuning : Bulky ligands (e.g., SPhos) enhance steric tolerance in Pd-catalyzed amination .
- Temperature control : Slow cooling to room temperature post-reaction minimizes side products in Buchwald–Hartwig reactions .
- Solvent effects : Polar aprotic solvents (e.g., ACN) improve solubility for alkylation with large halo-derivatives .
Example : Phenethyl-substituted derivatives required extended reaction times (3–4 h) and silica gel chromatography with 5% MeOH/EtOAc for purification .
What purification strategies ensure high purity of intermediates and final compounds?
Q. Basic Research Focus
- Flash chromatography : Hexane/EtOAC (90:10) effectively separates Boc-protected intermediates, while 2–5% MeOH/CH₂Cl₂ resolves polar deprotected analogs .
- Salt formation : Oxalic acid in diethyl ether precipitates final compounds as stable salts for pharmacological testing .
- Spectroscopic validation : ¹H/¹³C NMR (e.g., δ 1.45 ppm for Boc methyl groups) and elemental analysis confirm structural integrity .
How do structural modifications at the 7-position influence sigma receptor (S1R/S2R) binding and functional activity?
Q. Advanced Research Focus
- Hydrophobic substituents : Benzyl or phenethyl groups at the 7-position enhance S1R affinity (Kᵢ = 10–50 nM) but reduce intrinsic activity compared to unsubstituted analogs .
- Acyl vs. alkyl groups : Benzoyl derivatives (e.g., 3a) show lower S2R selectivity (S1R/S2R ratio = 0.8) than alkylated analogs (ratio = 2.5), suggesting steric hindrance impacts subtype preference .
Contradiction Note : Compound 4b (phenethyl) exhibits high binding affinity but weak functional efficacy, necessitating molecular dynamics to resolve structure-activity discrepancies .
What computational strategies predict the binding modes of 2,7-diazaspiro[3.5]nonane derivatives with sigma receptors?
Q. Advanced Research Focus
- Homology modeling : S1R/S2R structures are built using templates like the κ-opioid receptor (PDB: 4DJH) to map ligand-binding pockets .
- Docking studies : Electrostatic interactions between the spirocyclic amine and Glu172 (S1R) or Asp126 (S2R) drive subtype selectivity .
- MD simulations : Simulations (100 ns) reveal conformational stability of benzyl-substituted derivatives in the S1R hydrophobic cleft .
How can contradictory data between binding assays and functional assays be resolved?
Q. Advanced Research Focus
- SAfiR (Structure-Activity relationship in Functional assays and Radioligand binding) analysis : Correlates ligand efficiency (LE) with intrinsic activity (e.g., cAMP inhibition) to identify noncompetitive antagonists .
- In vivo validation : Compounds with high S1R binding but low functional activity (e.g., 4b) are tested in capsaicin-induced allodynia models to assess therapeutic relevance despite assay discrepancies .
What spectroscopic and chromatographic methods confirm the stereochemical purity of derivatives?
Q. Basic Research Focus
- Chiral HPLC : Resolves enantiomers of substituted analogs (e.g., 8a–8g) using cellulose-based columns and hexane/isopropanol gradients .
- NOESY NMR : Detects through-space interactions in spirocyclic cores to verify conformational rigidity .
How are 2,7-diazaspiro[3.5]nonane derivatives repurposed for non-sigma receptor targets (e.g., D4R)?
Q. Advanced Research Focus
- Reductive amination : Intermediate 15 (from 6-fluoro-1H-indole-3-carbaldehyde) undergoes HATU-mediated coupling to generate D4R antagonists (e.g., 17–34) .
- Pharmacophore alignment : Overlay with known D4R ligands (e.g., clozapine) identifies critical spatial requirements for antagonism .
What are the stability and storage recommendations for this compound and its derivatives?
Q. Basic Research Focus
- Boc-protected intermediates : Stable at −20°C under nitrogen; avoid prolonged exposure to moisture .
- Deprotected amines : Store as oxalate salts (2–8°C) to prevent decomposition; LC-MS monitoring detects degradation products (e.g., lactam formation) .
How do linker length and flexibility in derivatives impact pharmacological profiles?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.